REACTION_CXSMILES
|
C1(C)C(S([CH2:10][N+:11]#[C-:12])(=O)=O)=CC=CC=1.N12CCCN=C1CCCCC2.ClCCl.[Br:28][C:29]1[CH:30]=[C:31]([CH:35]=[O:36])[CH:32]=[N:33][CH:34]=1>O>[Br:28][C:29]1[CH:30]=[C:31]([C:35]2[O:36][CH:12]=[N:11][CH:10]=2)[CH:32]=[N:33][CH:34]=1
|
Name
|
Toluenesulfonylmethylisocyanide
|
Quantity
|
126 mg
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
|
Name
|
|
Quantity
|
122 mg
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by stirring for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The resultant was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=4:1 to 5:2)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)C1=CN=CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 mg | |
YIELD: CALCULATEDPERCENTYIELD | 79.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |